An In-Depth Technical Guide to 1-(2-Thienyl)cyclopentanecarboxylic Acid (CAS 202737-46-0)
An In-Depth Technical Guide to 1-(2-Thienyl)cyclopentanecarboxylic Acid (CAS 202737-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Thienyl)cyclopentanecarboxylic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The thiophene moiety is a well-established "privileged structure" in pharmaceutical development, known for its bioisosteric relationship with the phenyl group and its presence in numerous approved drugs.[1][2][3] This document details the synthesis, characterization, and potential applications of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.[2] The incorporation of thiophene rings into molecular scaffolds has given rise to a multitude of successful drugs across various therapeutic areas, including anti-inflammatory agents like Suprofen and Tiaprofenic acid, and antiplatelet drugs like Clopidogrel.[3]
1-(2-Thienyl)cyclopentanecarboxylic acid combines this "privileged" thiophene ring with a cyclopentanecarboxylic acid framework. This combination presents a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, crucial for receptor binding and formulation development.
Physicochemical and Structural Properties
A summary of the key properties of 1-(2-Thienyl)cyclopentanecarboxylic acid is presented below.
| Property | Value |
| CAS Number | 202737-46-0 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Canonical SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)O |
| InChI Key | CZCLTIDPEQAYOD-UHFFFAOYSA-N |
| Appearance | Expected to be a solid |
Synthesis of 1-(2-Thienyl)cyclopentanecarboxylic Acid
The synthesis of 1-(2-Thienyl)cyclopentanecarboxylic acid can be efficiently achieved through a two-step process involving the alkylation of 2-thienylacetonitrile with 1,4-dibromobutane to form the cyclopentane ring, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is logical as it builds the core carbocyclic ring while the thiophene moiety is already in place.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for 1-(2-Thienyl)cyclopentanecarboxylic acid.
Step-by-Step Experimental Protocol
PART A: Synthesis of 1-(2-Thienyl)cyclopentanecarbonitrile
This procedure is adapted from established methods for the cycloalkylation of activated nitriles.[4]
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Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) and wash with dry hexane (3 x 15 mL) to remove the mineral oil. Carefully decant the hexane after each wash. Add 100 mL of dry tetrahydrofuran (THF).
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Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 2-thienylacetonitrile (12.3 g, 0.1 mol) in 50 mL of dry THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C. The formation of the sodium salt of the nitrile will be observed.
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Cyclization: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 1,4-dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Completion: After the addition of 1,4-dibromobutane, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-thienyl)cyclopentanecarbonitrile.
PART B: Hydrolysis to 1-(2-Thienyl)cyclopentanecarboxylic Acid
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1-(2-thienyl)cyclopentanecarbonitrile (0.08 mol) obtained from the previous step with a mixture of 100 mL of water, 50 mL of concentrated sulfuric acid, and 50 mL of acetic acid.
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Hydrolysis: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24 hours. The hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions is a standard and reliable transformation.[5]
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Work-up: Cool the reaction mixture to room temperature and pour it over 200 g of crushed ice. A solid precipitate of the carboxylic acid should form.
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Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to pH paper. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 1-(2-thienyl)cyclopentanecarboxylic acid.
Spectroscopic Characterization
While specific experimental spectra for 1-(2-Thienyl)cyclopentanecarboxylic acid are not widely published, the expected spectral data can be reliably predicted based on the analysis of its constituent functional groups and comparison with analogous structures.[6][7][8][9]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the cyclopentane ring protons, and the carboxylic acid proton.
Caption: Predicted ¹H NMR chemical shifts for the title compound.
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δ 10.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. This signal would disappear upon D₂O exchange.[9]
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δ 7.20-7.40 ppm (m, 1H): Multiplet for the proton at the 5-position of the thiophene ring.
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δ 6.90-7.10 ppm (m, 2H): Overlapping multiplets for the protons at the 3- and 4-positions of the thiophene ring.
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δ 1.80-2.80 ppm (m, 8H): A series of complex multiplets corresponding to the eight protons of the cyclopentane ring.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| 180-185 | Carboxylic acid carbonyl (C=O) |
| 145-150 | Quaternary carbon of thiophene (C2) |
| 125-128 | Thiophene CH (C5) |
| 123-126 | Thiophene CH (C3 and C4) |
| 55-60 | Quaternary carbon of cyclopentane |
| 35-45 | Cyclopentane CH₂ (adjacent to quaternary C) |
| 25-30 | Cyclopentane CH₂ |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the thiophene ring.[8][9]
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3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.
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~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.
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~3100 cm⁻¹ (weak): C-H stretching of the aromatic thiophene ring.
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~1450 cm⁻¹ and ~1380 cm⁻¹: C-H bending of the cyclopentane alkyl groups.
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~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.
Predicted Mass Spectrum (MS)
In mass spectrometry (electron ionization), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.
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m/z 196: Molecular ion peak [M]⁺.
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m/z 151: Loss of the carboxyl group (-COOH).
-
m/z 111: Fragment corresponding to the thienyl-cyclopentyl cation.
-
m/z 83: Thiophene cation.
Potential Applications in Drug Discovery
While specific biological activities for 1-(2-Thienyl)cyclopentanecarboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation. The combination of a rigid, aromatic heterocycle and a flexible, lipophilic carbocycle with a key hydrogen-bonding group makes it an attractive scaffold for targeting a variety of biological systems.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The thiophene ring is present in known anti-inflammatory drugs like tiaprofenic acid.[3]
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Antimicrobial and Antifungal Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[10]
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Neurological Disorders: The thienobenzodiazepine structure of olanzapine, an antipsychotic, highlights the potential of thiophene-containing compounds to interact with central nervous system targets.[2]
Conclusion
1-(2-Thienyl)cyclopentanecarboxylic acid is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a reliable framework for the characterization and quality control of this compound. Given the proven track record of thiophene-containing molecules in medicine, this compound represents a promising starting point for the development of new drug candidates.
References
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Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Online] Available at: [Link]
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National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Online] Available at: [Link]
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Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Online] Available at: [Link]
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NIST. Cyclopentylcarboxylic acid. [Online] Available at: [Link]
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NIST. Cyclopentylcarboxylic acid. [Online] Available at: [Link]
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Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. [Online] Available at: [Link]
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ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Online] Available at: [Link]
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